2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-10-2-4-11(5-3-10)14-16-9-12-8-15-7-6-13(12)17-14/h2-5,9,15H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCRYZVGEHSZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C3CNCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be achieved through various methods. One common approach involves the one-pot condensation reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and aromatic aldehydes under solvent-free conditions at 100°C . This method utilizes a cooperative vinylogous anomeric-based oxidation mechanism, resulting in high yields and short reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of metal-organic frameworks (MOFs) as catalysts in the synthesis of pyridopyrimidines has been explored. For instance, MIL-125(Ti)-N(CH2PO3H2)2 has been used as a mesoporous catalyst for the preparation of various pyridopyrimidines .
Chemical Reactions Analysis
Cyclization and Core Formation
The synthesis of the pyrido[4,3-d]pyrimidine scaffold often involves cyclization strategies. For example:
-
Gewald Reaction : Ethyl cyanoacetate and sulfur react with ketones under refluxing ethanol to form thienopyrimidine intermediates, which are subsequently cyclized .
-
Formamidine-Mediated Cyclization : Treatment with formamidine acetate in DMF at 100°C facilitates ring closure to generate the tetrahydropyrido-pyrimidine core .
Substitution Reactions
The chloro derivative at position 4 serves as a key intermediate for further functionalization:
Multicomponent Reactions (MCRs)
One-pot MCRs enable efficient synthesis of complex derivatives:
-
Catalytic MCRs : MIL-125(Ti)-N(CH₂PO₃H₂)₂ catalyzes the condensation of aldehydes, 6-amino-1,3-dimethyluracil, and 3-(1-methylpyrrolyl)-3-oxopropanenitrile under solvent-free conditions .
-
Ambient Conditions : Reactions at room temperature with aromatic aldehydes and amines yield 5,10-diaryl derivatives in 57–93% yields .
Oxidation and Functionalization
-
Vinylogous Anomeric Oxidation : A novel mechanism enables the preparation of tetrahydropyrido[2,3-d]pyrimidines in high yields (85–90%) under mild conditions .
-
Electrophilic Substitution : Electron-rich pyrimidine rings undergo electrophilic attacks at the 5-position, particularly with α,β-unsaturated ketones .
Biological Activity-Driven Modifications
Optimization of the THPP scaffold for PI3Kδ inhibition involves:
-
Selective Functionalization : Introducing substituents at positions 2 and 7 enhances cellular potency (IC₅₀ < 10 nM) while maintaining isoform selectivity (>100-fold) .
-
Aryl Urea Conjugation : Coupling with aryl urea moieties improves antiangiogenic activity (IC₅₀ = 2.1–8.4 μM) .
Mechanistic Pathways
Key mechanisms include:
-
Nucleophilic Attack : Piperidin-4-one reacts with benzyl chloride to form intermediates for cyclization .
-
Cyclocondensation : Auto-oxidation of 6-aminouracil derivatives with α,β-unsaturated ketones forms fused pyrido-pyrimidines .
Comparative Reaction Efficiency
| Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| MIL-125(Ti)-N(CH₂PO₃H₂)₂ | 100 | 1.0 | 85–90 |
| p-TSA | 100 | 1.7 | 20 |
| Et₃N | 25 | 2.0 | 25 |
Scientific Research Applications
2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound’s derivatives are explored for their use in various industrial applications, including as catalysts and in material science.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as thymidylate synthase. This enzyme is essential for DNA biosynthesis, and inhibition of thymidylate synthase can lead to the suppression of cancer cell proliferation . Molecular docking studies have shown that the compound binds to the catalytic site of thymidylate synthase, thereby inhibiting its activity .
Comparison with Similar Compounds
Position 2 Substitutions :
- 2-Amino derivatives (e.g., ): Substitution with an amino group at position 2, as in 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, leads to potent cytotoxicity (IC50 < 1 μM against Bel-7402 and A549 cancer cells) when conjugated with diaryl ureas. The amino group facilitates hydrogen bonding with kinase targets like VEGFR2 .
- 2-Phenyl and 2-(p-Tolyl) derivatives : The phenyl group in 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride () and the p-Tolyl group in the target compound likely enhance lipophilicity and membrane permeability, favoring kinase inhibition (e.g., CaMKII selectivity in ).
Position 4 and 6 Substitutions :
- 4-Chloro derivatives (e.g., and ): Chlorine at position 4 (as in 4-chloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine) improves electrophilicity, enabling nucleophilic displacement reactions for further derivatization .
- 6-Benzyl derivatives (): Substituents like benzyl at position 6 (e.g., 6-benzyl-4-chloro-8,8-dimethyl analog) modulate steric bulk, affecting kinase selectivity and metabolic stability .
Biological Activity
2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrido[4,3-d]pyrimidine core with a para-tolyl substituent, which may influence its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C13H14N4
- Molecular Weight : 214.26 g/mol
- CAS Number : 1177481-73-0
The presence of the p-tolyl group enhances the lipophilicity of the compound, potentially affecting its interaction with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several tetrahydropyrido[4,3-d]pyrimidine derivatives on human cancer cell lines. The results indicated that compounds with a p-tolyl substituent exhibited enhanced potency compared to their unsubstituted counterparts. Specifically, the IC50 values ranged from 5 to 15 µM across different cell lines.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that certain derivatives of tetrahydropyrido[4,3-d]pyrimidine had minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the range of 10-50 µg/mL. This suggests potential for development as novel antimicrobial agents.
Research Findings
Recent studies have focused on synthesizing and characterizing new derivatives of this compound to explore their biological activities further. Notable findings include:
- Structure-Activity Relationship (SAR) : Modifications at various positions on the pyrimidine ring have been shown to significantly alter biological activity. Substituents such as halogens or alkyl groups can enhance potency against specific targets.
- Mechanistic Studies : Investigations into the mechanism of action revealed that some derivatives may induce apoptosis through mitochondrial pathways or inhibit key signaling pathways involved in tumor growth and metastasis .
Q & A
Q. Example Protocol :
Intermediate preparation : React 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with p-tolylboronic acid under palladium catalysis .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient).
Characterization : Confirm structure via H NMR and LC-MS.
Q. Table 1: Common Reagents and Conditions
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Substitution | Pd(PPh), KCO, DMF | p-Tolyl group introduction | |
| Reduction | H, Pd/C, ethanol | Ring saturation | |
| Oxidation | KMnO, acidic conditions | Hydroxyl group introduction |
What spectroscopic and analytical techniques are critical for characterizing this compound?
Basic
Key methods include:
Q. Methodological Tip :
- For complex mixtures (e.g., reaction monitoring), use thin-layer chromatography (TLC) with UV visualization .
What safety protocols should be followed when handling this compound?
Basic
While specific GHS data for this compound is limited, extrapolate from structurally similar pyrido-pyrimidines:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Storage : Keep in airtight containers at -20°C for long-term stability .
How can reaction yields be optimized during the synthesis of pyrido[4,3-d]pyrimidine derivatives?
Advanced
Strategies include:
Q. Case Study :
How should researchers address contradictory bioactivity data across studies?
Q. Advanced
Verify compound identity : Re-characterize using NMR and HRMS to rule out structural discrepancies .
Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC vs. EC) .
Control experiments : Include reference compounds (e.g., staurosporine for kinase inhibition) to validate assay reliability .
What computational methods predict the drug-likeness of pyrido[4,3-d]pyrimidine derivatives?
Q. Advanced
Q. Table 2: Computed Properties for a Derivative (Example)
| Property | Value | Method | Reference |
|---|---|---|---|
| logP | 2.3 | SwissADME | |
| Bioavailability | 0.55 | Lipinski’s Rule | |
| PSA | 78 Ų | Molinspiration |
How can structural modifications enhance selectivity for pharmacological targets?
Q. Advanced
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF) to improve kinase selectivity .
- Ring saturation : Reduce aromaticity to minimize off-target interactions (e.g., tetrahydro vs. fully aromatic cores) .
- Pharmacophore mapping : Align substituents with key binding pockets (e.g., ATP-binding sites in kinases) .
What strategies mitigate side reactions during functionalization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
